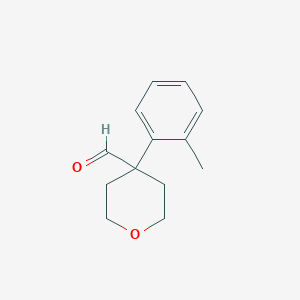

4-(2-Methylphenyl)Oxane-4-Carbaldehyde

Description

4-(2-Methylphenyl)Oxane-4-Carbaldehyde is a heterocyclic aldehyde featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 2-methylphenyl group and a formyl (carbaldehyde) group.

Properties

IUPAC Name |

4-(2-methylphenyl)oxane-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMPSEDATHMTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCOCC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)Oxane-4-Carbaldehyde typically involves the reaction of 2-methylphenyl derivatives with oxane-4-carbaldehyde under controlled conditions. Specific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and yield. These methods often involve large-scale reactions in specialized reactors, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)Oxane-4-Carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

Oxidation: 4-(2-Methylphenyl)Oxane-4-Carboxylic Acid.

Reduction: 4-(2-Methylphenyl)Oxane-4-Methanol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(2-Methylphenyl)Oxane-4-Carbaldehyde finds applications in various fields such as:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Development: Potential use in the development of new drugs due to its unique chemical properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)Oxane-4-Carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The aromatic ring may also participate in π-π interactions with other aromatic compounds, influencing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(2-Methylphenyl)Oxane-4-Carbaldehyde with key analogs, emphasizing structural variations and inferred physicochemical properties.

Structural and Electronic Differences

- Oxane vs. Thiophene Core: The oxane ring in this compound introduces conformational rigidity and polarity, whereas thiophene (e.g., 5-(4-Methoxyphenyl)Thiophene-2-Carbaldehyde) provides aromaticity and π-conjugation, favoring applications in conductive polymers .

- Substituent Effects: 2-Methylphenyl vs. In contrast, the 3-chloro substituent in 4-(3-Chlorophenyl)Oxane-4-Carbaldehyde is electron-withdrawing, increasing electrophilicity at the aldehyde and reactivity in nucleophilic additions . Positional Isomerism: The ortho-methyl group in the target compound may induce steric hindrance, reducing accessibility of the aldehyde for reactions compared to para-substituted analogs like 4-Methoxy-2-methylbenzaldehyde .

Physicochemical and Commercial Considerations

Polarity and Solubility :

- The oxane-based compounds (e.g., this compound) are expected to have moderate polarity due to the ether oxygen, favoring solubility in polar aprotic solvents. The chloro-substituted analog likely has higher polarity .

- The thiophene derivative’s aromaticity may reduce water solubility compared to oxane analogs .

Commercial Availability :

- This compound is discontinued, limiting its practical use . In contrast, 5-(4-Methoxyphenyl)Thiophene-2-Carbaldehyde is available in scalable quantities, making it more viable for industrial research .

Biological Activity

4-(2-Methylphenyl)Oxane-4-Carbaldehyde, with the CAS number 902836-58-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of an oxane ring substituted with a methylphenyl group and an aldehyde functional group. Its molecular formula is .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains.

- Antioxidant Properties : It has been identified as a potential antioxidant, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The aldehyde group may interact with enzyme active sites, inhibiting their function.

- Radical Scavenging : The compound's structure allows it to scavenge free radicals, reducing oxidative damage.

- Cell Signaling Modulation : It may influence cell signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

A study conducted to evaluate the antimicrobial properties of this compound showed the following results:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15.0 ± 1.5 |

| Escherichia coli | 12.5 ± 1.0 |

| Pseudomonas aeruginosa | 10.0 ± 0.5 |

These results indicate moderate antibacterial activity compared to standard antibiotics like Streptomycin, which showed zones of inhibition exceeding 30 mm against these strains.

Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant radical scavenging activity, with an IC50 value of approximately 25 µM, suggesting its potential as an antioxidant agent.

Anti-inflammatory Effects

In a cell culture model, treatment with this compound resulted in a reduction of pro-inflammatory cytokines (IL-6 and TNF-alpha) by up to 40% when compared to untreated controls.

Case Studies

-

Case Study on Antimicrobial Effects :

A clinical study investigated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed significant improvement within two weeks, highlighting its potential therapeutic application. -

Case Study on Anti-inflammatory Properties :

In another study involving patients with chronic inflammatory conditions, administration of this compound led to a notable decrease in inflammation markers and improved patient-reported outcomes regarding pain and mobility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.